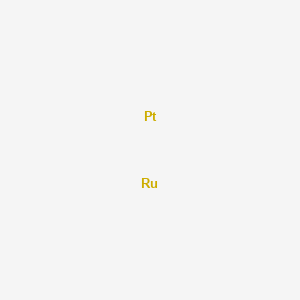
Platinum--ruthenium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–ruthenium (1/1) is a bimetallic compound composed of equal parts platinum and ruthenium. This compound is known for its exceptional catalytic properties, making it highly valuable in various industrial and scientific applications. The combination of platinum and ruthenium enhances the overall catalytic activity and stability, making it a preferred choice for processes such as hydrogen evolution reactions and methanol oxidation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several methods are employed to synthesize platinum–ruthenium (1/1) compounds. Common techniques include:
Impregnation Method: This involves impregnating a carbon support with a solution containing platinum and ruthenium precursors, followed by reduction to form the bimetallic nanoparticles.
Polyol Method: This method uses polyols like ethylene glycol as both the solvent and reducing agent to produce platinum–ruthenium nanoparticles.
Microwave-Assisted Polyol Method: This is a modified version of the polyol method, where microwave irradiation is used to enhance the reaction rate and improve the dispersion of nanoparticles.
Industrial Production Methods: In industrial settings, the production of platinum–ruthenium (1/1) catalysts often involves large-scale synthesis techniques such as:
Surfactant-Free Synthesis: This method avoids the use of surfactants, resulting in highly active catalysts with uniform particle size distribution.
Gram-Scale Synthesis: This approach allows for the production of platinum–ruthenium catalysts in larger quantities, suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Platinum–ruthenium (1/1) undergoes various chemical reactions, including:
Oxidation Reactions: These reactions involve the transfer of electrons from the compound to an oxidizing agent, often resulting in the formation of oxides.
Reduction Reactions: In these reactions, the compound gains electrons from a reducing agent, leading to the reduction of metal ions.
Substitution Reactions: These involve the replacement of one ligand in the compound with another, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine are typical reducing agents.
Reaction Conditions: These reactions often occur under controlled temperatures and pressures to optimize the catalytic activity and stability of the compound.
Major Products:
Wissenschaftliche Forschungsanwendungen
Platinum–ruthenium (1/1) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of platinum–ruthenium (1/1) compounds involves several key steps:
Catalytic Activity: The combination of platinum and ruthenium enhances the catalytic activity by providing multiple active sites for reactions.
Molecular Targets: In biological applications, the compound targets specific enzymes and proteins, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound can induce apoptosis in cancer cells through mitochondrial pathways, making it effective against certain types of tumors.
Vergleich Mit ähnlichen Verbindungen
Platinum–ruthenium (1/1) is unique compared to other similar compounds due to its enhanced catalytic properties and stability. Similar compounds include:
Platinum–rhodium (1/1): Known for its catalytic activity in automotive exhaust systems.
Platinum–iridium (1/1): Used in high-precision applications such as medical devices and aerospace components.
Ruthenium–osmium (1/1): Explored for its potential in electronic and magnetic applications.
Eigenschaften
CAS-Nummer |
172515-31-0 |
|---|---|
Molekularformel |
PtRu |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
platinum;ruthenium |
InChI |
InChI=1S/Pt.Ru |
InChI-Schlüssel |
CFQCIHVMOFOCGH-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)
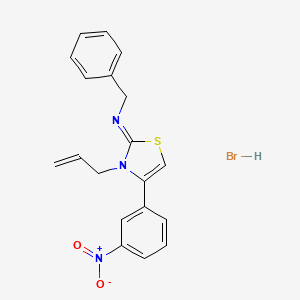
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)
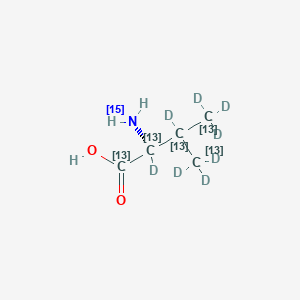
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
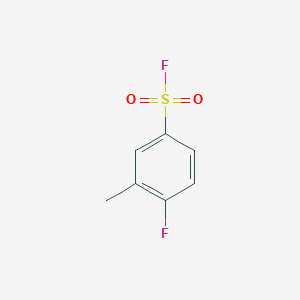
![5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
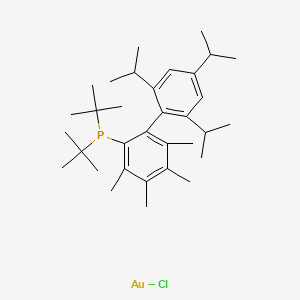
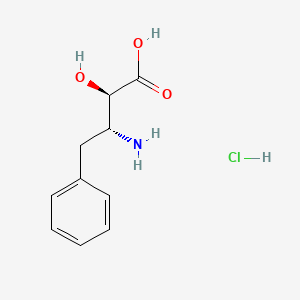
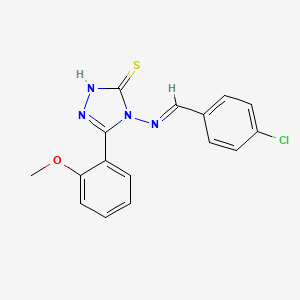
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
